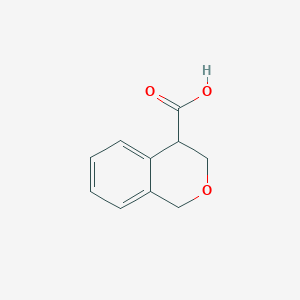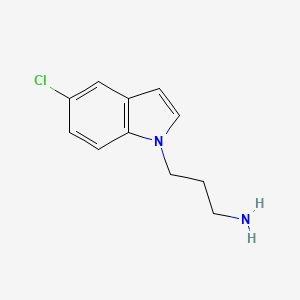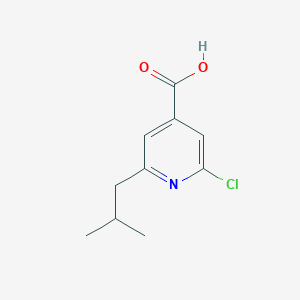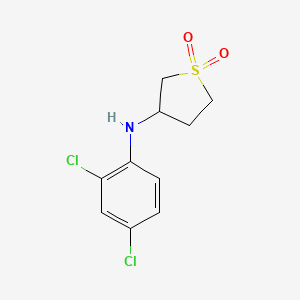
N-(furan-2-ylmethyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)oxan-4-amine is an organic compound characterized by the presence of a furan ring attached to an oxane (tetrahydropyran) ring via a methylene bridge, with an amine group at the 4-position of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(furan-2-ylmethyl)oxan-4-amine typically begins with commercially available starting materials such as furan-2-carbaldehyde and 4-hydroxyoxane.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(furan-2-ylmethyl)oxan-4-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced at the furan ring or the oxane ring, depending on the conditions and reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced furan or oxane derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(furan-2-ylmethyl)oxan-4-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be used in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its amine group can form hydrogen bonds with proteins and nucleic acids, making it a useful probe in biochemical assays.
Medicine
This compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)oxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Similar structure but with an ethyl group instead of the oxane ring.
N-(furan-2-ylmethyl)pyrrolidine: Contains a pyrrolidine ring instead of the oxane ring.
N-(furan-2-ylmethyl)morpholine: Features a morpholine ring in place of the oxane ring.
Uniqueness
N-(furan-2-ylmethyl)oxan-4-amine is unique due to the presence of both the furan and oxane rings, which confer distinct chemical and physical properties. This dual-ring system enhances its versatility in synthetic applications and its potential interactions with biological targets.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)oxan-4-amine |
InChI |
InChI=1S/C10H15NO2/c1-2-10(13-5-1)8-11-9-3-6-12-7-4-9/h1-2,5,9,11H,3-4,6-8H2 |
InChI Key |
PHUPZYYCGOHUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)





![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)
![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)

![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)


